

Technical Guide: Fmoc-Lys-AMC Fluorescence Characterization and Assay Optimization

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Compound of Interest

Compound Name: *Fmoc-Lys-AMC.HCl*

Cat. No.: *B8017278*

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Executive Summary & Chemical Identity

Fmoc-Lys-AMC is a fluorogenic substrate consisting of the amino acid Lysine protected at the N-terminus by an Fmoc (9-fluorenylmethoxycarbonyl) group and amidated at the C-terminus with AMC (7-amino-4-methylcoumarin).^[1]

While standard substrates often use Boc or Z groups, the Fmoc moiety confers unique hydrophobic properties that can enhance specificity for certain hydrophobic binding pockets (S2/S3 subsites) in enzymes like Cathepsin L, improving catalytic efficiency (

) compared to Boc-Lys-AMC alternatives.^[1]

- CAS Number: 1345544-71-9 (Hydrochloride salt)^{[1][2][3][4]}

- Molecular Formula:

^[1]

- Molecular Weight: ~525.6 g/mol (free base)^[1]

- Primary Application: Fluorometric quantification of protease activity (Cathepsin L, Plasmin, Trypsin-like proteases).[1]

Fluorescence Excitation and Emission Spectra[1][5][6][7][8][9]

The assay relies on the fluorescence resonance energy transfer (FRET) quenching or simply the electronic quenching of the AMC fluorophore when it is bound in an amide linkage.[1]

A. Spectral Shift Mechanism[1]

- Intact Substrate (Fmoc-Lys-AMC): The electron-withdrawing nature of the amide bond formed between the Lysine carboxyl group and the AMC amine significantly reduces the quantum yield of the coumarin ring.[1] At the detection wavelengths, the substrate exhibits minimal background fluorescence.[1]
- Cleaved Product (Free AMC): Upon enzymatic hydrolysis, the free amine of the AMC is restored, restoring the push-pull electron system of the coumarin ring.[1] This results in a massive increase in fluorescence intensity (typically >100-fold).[1]

B. Critical Spectral Data Points

Component	Excitation Max ()	Emission Max ()	Stokes Shift	Quantum Yield ()
Free AMC (Product)	354 nm (Range: 340–380 nm)	442 nm (Range: 440–460 nm)	~88 nm	0.43 (in water)
Fmoc Group (Moiety)	~265 nm	~310 nm	~45 nm	N/A
Intact Substrate	Weak/Quenched at 354 nm	Negligible at 442 nm	N/A	< 0.01

“

Expert Insight: While the Fmoc group itself is fluorescent (

nm), it does not interfere with the AMC signal (

nm) if the excitation monochromator is set correctly to >350 nm.[1] Avoid exciting below 300 nm to prevent inner-filter effects from the Fmoc absorption.[1]

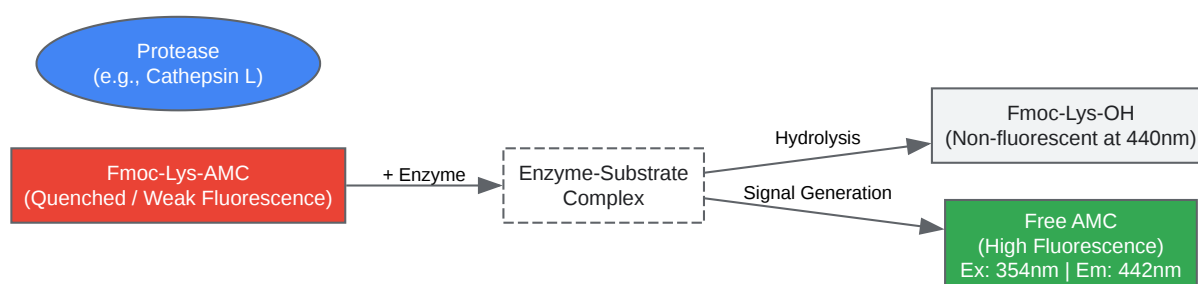
C. pH Sensitivity

- Free AMC: The fluorescence of free AMC is pH-independent between pH 4.0 and 10.0, making it superior to fluorescein-based substrates for lysosomal enzymes (which operate at pH 5.0–6.0).[1]
- Assay Window: Ensure your assay buffer maintains pH > 4.0. Below pH 4.0, the protonation of the AMC amine (pKa ~ 3.[1]5) quenches fluorescence.[1]

Mechanism of Action

The fluorogenic reaction proceeds via the hydrolysis of the amide bond between the C-terminus of Lysine and the amino group of the coumarin.[1]

Diagram: Enzymatic Hydrolysis Pathway[1]



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Caption: Hydrolysis of Fmoc-Lys-AMC by protease releases the highly fluorescent AMC reporter.[1]

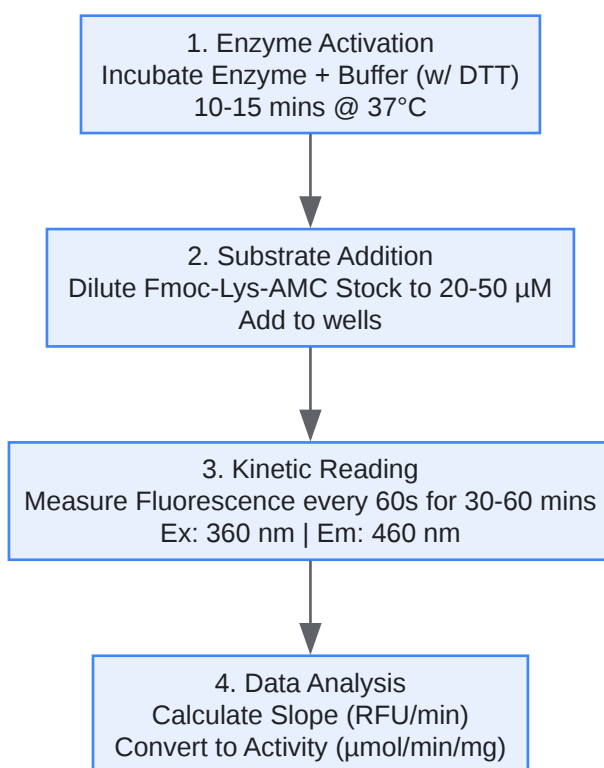
Experimental Protocol: Kinetic Assay

This protocol is optimized for a 96-well plate format using a fluorescence microplate reader.[1]

A. Reagent Preparation[1][5][7]

- Stock Solution (10 mM):
 - Dissolve 5.26 mg of Fmoc-Lys-AMC (MW ~525.[1]6) in 1.0 mL of high-grade DMSO (anhydrous).
 - Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]
- Assay Buffer (Example for Cathepsin L):
 - 100 mM Sodium Acetate, pH 5.5[1]
 - 1 mM EDTA (to chelate metalloprotease contaminants)[1]
 - Activation Agent: 5 mM DTT or Cysteine (Critical: Cysteine proteases require reduction for activity).[1]
- AMC Standard Curve:
 - Prepare serial dilutions of free AMC (0 to 10 M) in the Assay Buffer to convert RFU (Relative Fluorescence Units) to moles of product.[1]

B. Assay Workflow



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Caption: Step-by-step workflow for kinetic analysis of protease activity using Fmoc-Lys-AMC.

C. Step-by-Step Procedure

- Enzyme Activation: Add 90

L of Assay Buffer (containing DTT) and 1-5

g of enzyme to the well.^[1] Incubate at 37°C for 15 minutes to activate the active site cysteine.

- Substrate Initiation: Add 10

L of diluted Fmoc-Lys-AMC substrate (final concentration typically 20–100

M).^[1]

- Read: Immediately place in a pre-warmed (37°C) fluorescence plate reader.

- Settings:

- Excitation: 360 nm (Bandwidth 20 nm)[1]
- Emission: 460 nm (Bandwidth 20 nm)[1]
- Gain: Set using the 10

M AMC standard to reach ~80% saturation.

- Quantification: Plot RFU vs. Time. Determine the slope (V) of the linear portion.[1][5]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness and data integrity, perform these controls:

Issue	Cause	Solution / Control
High Background	Free AMC contamination in stock	Run a "Substrate Only" control (Buffer + Substrate, no Enzyme). Background RFU should be <5% of max signal. [1]
Non-Linear Kinetics	Substrate depletion or Enzyme instability	Ensure <10% of substrate is consumed during the measurement window.[1] Reduce enzyme concentration. [1]
Inner Filter Effect	High concentration of Fmoc groups	If using >100 M substrate, the Fmoc group (absorbs UV) might attenuate the excitation light.[1] Perform a dilution linearity check.
Quenching by Compounds	Screening library interference	If screening inhibitors, spike free AMC into the well with the inhibitor.[1] If signal drops compared to buffer, the compound is a quencher (False Positive).[1]

References

- Cathepsin L Substrate Specificity
 - Title: Synthesis and Preclinical Evaluation of a Highly Improved Anticancer Prodrug Activated by Histone Deacetylases and Cathepsin L.[1]
 - Source: National Institutes of Health (NIH) / PMC.[1]
 - Context: Identifies Fmoc-Lys-AMC as a superior substrate for Cathepsin L compared to Boc-Lys-AMC due to enhanced hydrophobic interactions.[1]

- URL:[[Link](#)]
- AMC Fluorophore Properties
 - Title: 7-Amino-4-methylcoumarin (AMC) Spectrum and Properties.[1][6]
 - Source: AAT Bioquest.[1]
 - Context: Definitive source for Excitation (351 nm) and Emission (430-440 nm) spectra of the free reporter.[1]
- Fmoc-Lys-AMC Chemical Data
 - Title: Fmoc-Lys-AMC Hydrochloride Product Data.[1][2][3][4][7]
 - Source: ChemicalBook / CAS Registry.[1]
 - Context: Verification of CAS 1345544-71-9 and chemical structure.

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Sources

- 1. [Fmoc-L-Lys\(4-N3-Z\)-OH | ADC Linker | 1446511-14-3 | Invivochem \[invivochem.com\]](#)
- 2. [FMoc-Lys-AMC.HCl CAS#: 1345544-71-9 \[m.chemicalbook.com\]](#)
- 3. [biorunstar.com \[biorunstar.com\]](#)
- 4. [ee.biorunstar.net \[ee.biorunstar.net\]](#)
- 5. [sigmaaldrich.com \[sigmaaldrich.com\]](#)
- 6. [medchemexpress.com \[medchemexpress.com\]](#)
- 7. [chempep.com \[chempep.com\]](#)
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